Cardioselectivity: Hemodynamic-Neutral Infarct Size Reduction in Porcine Model
U89232 demonstrates cardioselective protection in a porcine myocardial ischemia-reperfusion model. Infusion of U89232 (3 mg/kg i.v. over 15 min) before 60 min of LADCA occlusion significantly reduced infarct size to 18.5 ± 3.7% of the risk region compared to 63.2 ± 3.3% in saline-treated controls (p < 0.001) [1]. Critically, this substantial 71% relative reduction in infarct size occurred in the complete absence of hemodynamic alterations or changes in regional contractile wall function [2]. This profile contrasts sharply with non-selective KATP channel openers such as cromakalim and pinacidil, which produce vasodilation and hemodynamic changes that accompany their cardioprotective effects [3].
| Evidence Dimension | Infarct size reduction with hemodynamic impact |
|---|---|
| Target Compound Data | Infarct size: 18.5 ± 3.7%; Hemodynamic changes: None detected |
| Comparator Or Baseline | Saline control: 63.2 ± 3.3%; Cromakalim: Produces vasodilation and hemodynamic alterations at cardioprotective doses |
| Quantified Difference | 71% relative reduction vs. control (p < 0.001); Hemodynamic neutrality vs. cromakalim's vasodilatory profile |
| Conditions | Open-chest porcine model; 60 min LADCA occlusion followed by 2 h reperfusion; U89232 3 mg/kg i.v. over 15 min pre-occlusion; n=6 per group |
Why This Matters
This enables investigation of direct myocardial protection without the confounding variable of altered systemic hemodynamics, a critical distinction for researchers seeking to isolate cardiac-specific mechanisms.
- [1] Rohmann S, Fuchs C, Schelling P. In swine myocardium, the infarct size reduction induced by U-89232 is glibenclamide sensitive: evidence that U-89232 is a cardioselective opener of ATP-sensitive potassium channels. J Cardiovasc Pharmacol. 1997 Jan;29(1):69-74. View Source
- [2] Rohmann S, Fuchs C, Schelling P. In swine myocardium, the infarct size reduction induced by U-89232 is glibenclamide sensitive: evidence that U-89232 is a cardioselective opener of ATP-sensitive potassium channels. J Cardiovasc Pharmacol. 1997 Jan;29(1):69-74. View Source
- [3] Norman NR, Toombs CF, Khan SA, Buchanan LV, Cimini MG, Gibson JK, Meisheri KD, Shebuski RJ. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue. Pharmacology. 1994 Aug;49(2):86-95. View Source
